phosphoric acid, 2-ethylhexyl ester, zinc salt

Description

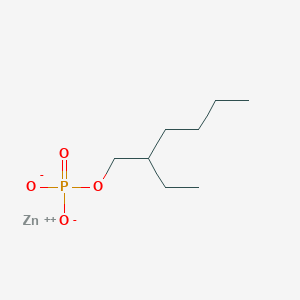

Phosphoric acid, 2-ethylhexyl ester, zinc salt (CAS 84593-27-1, 52108-54-0) is a metal-organic compound formed by the neutralization of 2-ethylhexyl phosphoric acid ester with zinc oxide or hydroxide. Its molecular formula is C₈H₁₉O₄P·Zn, and it belongs to the class of organophosphorus compounds. This zinc salt is primarily utilized in industrial applications such as corrosion inhibition, lubrication, and anti-wear formulations due to its ability to form stable complexes with metals .

Key characteristics:

- Structure: Comprises a zinc cation coordinated with one or more 2-ethylhexyl phosphate anions.

- Solubility: Typically soluble in organic solvents but insoluble in water, enhancing its utility in non-aqueous systems.

- Thermal Stability: Exhibits moderate thermal stability, making it suitable for high-temperature applications.

Properties

CAS No. |

52108-54-0 |

|---|---|

Molecular Formula |

C8H17O4PZn |

Molecular Weight |

273.6 g/mol |

IUPAC Name |

zinc;2-ethylhexyl phosphate |

InChI |

InChI=1S/C8H19O4P.Zn/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+2/p-2 |

InChI Key |

JQBWIGPYQPOAJZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, 2-ethylhexyl ester, zinc salt can be synthesized through the esterification of phosphoric acid with 2-ethylhexanol, followed by the reaction with zinc oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

Esterification: Phosphoric acid reacts with 2-ethylhexanol to form phosphoric acid, 2-ethylhexyl ester.

Salt Formation: The ester is then reacted with zinc oxide to form the zinc salt of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2-ethylhexyl ester, zinc salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: It can undergo substitution reactions where the 2-ethylhexyl group can be replaced by other functional groups.

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and 2-ethylhexanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Substitution: New esters or other substituted products.

Hydrolysis: Phosphoric acid and 2-ethylhexanol.

Scientific Research Applications

Catalytic Applications

One of the primary uses of phosphoric acid, 2-ethylhexyl ester, zinc salt is as a catalyst in chemical reactions. Specifically, it has been found effective in the curing of epoxy resins when combined with carboxylic acids or anhydrides. The unique properties of this compound allow for low viscosity and clear solutions, which are advantageous for industrial applications.

Case Study: Epoxy Resin Curing

A study demonstrated that using zinc 2-ethylhexyl phosphoric acid as a catalyst improved the stability of epoxy formulations at room temperature. This enhancement prevents yellowing and foaming during the curing process, making it suitable for coatings and adhesives used in various industries such as automotive and construction .

| Parameter | Value |

|---|---|

| Viscosity | Low |

| Stability | Improved at room temperature |

| Applications | Coatings, adhesives |

Extraction Processes

This compound is also utilized in the extraction of metals from solutions. It plays a critical role in the selective extraction of zinc from perchlorate solutions, showcasing its significance in hydrometallurgy.

Case Study: Zinc Extraction

Research conducted at the University of British Columbia focused on the kinetics of zinc extraction using di(2-ethylhexyl) phosphoric acid (D2EHPA) in heptane. The study found that the extraction rate was significantly influenced by the concentration of D2EHPA and that mass transfer controlled the extraction process. At lower concentrations of zinc, the transport of zinc ions was rate-limiting; however, at higher concentrations, D2EHPA transport became the limiting factor .

| Extraction Conditions | Results |

|---|---|

| pH | 4.5 |

| Temperature | 25°C |

| D2EHPA Concentration | 0.05 M |

| Extraction Rate | Controlled by mass transfer |

Environmental Applications

The compound has also been evaluated for its environmental impact and potential use as a flame retardant. Its properties as an organophosphate make it suitable for applications requiring chemical stability and resistance to degradation.

Environmental Evaluation

A draft evaluation statement highlighted that organophosphate esters like this compound exhibit varying degrees of biodegradability and environmental persistence. Studies indicated that while some derivatives are not readily biodegradable, others showed significant degradation rates under specific conditions .

| Property | Observation |

|---|---|

| Biodegradability | Varies by derivative |

| Environmental Persistence | Moderate to high |

Mechanism of Action

The mechanism of action of phosphoric acid, 2-ethylhexyl ester, zinc salt involves its interaction with various molecular targets and pathways. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The ester group allows for specific binding and reactivity with target molecules, leading to the desired effects.

Comparison with Similar Compounds

Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)

- CAS : 298-07-7

- Formula : C₁₆H₃₅O₄P

- Applications : Widely used as a solvent extractant for metals (e.g., zinc, rare earth elements) due to its high selectivity and efficiency in acidic media .

- Key Differences: D2EHPA is a di-ester with two 2-ethylhexyl groups attached to the phosphorus atom, whereas the zinc salt is a mono- or di-ester derivative neutralized with zinc. D2EHPA acts as a liquid-liquid extraction agent, while the zinc salt is primarily used in solid-phase applications like lubricants or coatings .

2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester (PC-88A/EHEHPA)

- CAS : 14802-03-0

- Formula : C₁₆H₃₅O₃P

- Applications : Effective in rare earth element (REE) separation, especially at lower pH ranges compared to D2EHPA .

- Key Differences: PC-88A is a mono-ester with one alkoxy group, providing distinct metal-binding kinetics. The zinc salt lacks the free acidic proton present in PC-88A, reducing its reactivity but improving stability in oxidative environments .

Diphenyl 2-Ethylhexyl Phosphate

Phosphorodithioic Acid Zinc Salts

- Example CAS : 85940-28-9

- Formula : Varies (mixed alkyl esters)

- Applications : Anti-wear additives in lubricants due to sulfur-containing groups that form protective sulfide layers on metal surfaces .

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Key Functional Groups | Primary Application | Thermal Stability (°C) |

|---|---|---|---|---|

| Zinc Salt of 2-Ethylhexyl Phosphate | 52108-54-0 | Phosphate ester, Zn²⁺ | Corrosion inhibition | 200–250 |

| D2EHPA | 298-07-7 | Di-ester phosphoric acid | Metal extraction | 150–200 |

| PC-88A | 14802-03-0 | Mono-ester phosphonic acid | REE separation | 100–150 |

| Diphenyl 2-Ethylhexyl Phosphate | 1241-94-7 | Phenyl, phosphate ester | Flame retardation | 180–220 |

| Phosphorodithioic Acid Zinc Salt | 85940-28-9 | Dithioic ester, Zn²⁺ | Lubricant additives | 220–280 |

Table 2: Extraction Efficiency in Metal Recovery (pH 2.0)

| Compound | Zn²⁺ Extraction (%) | REE Extraction (%) | Selectivity for Co²⁺ vs. Ni²⁺ |

|---|---|---|---|

| Zinc Salt | N/A | N/A | N/A |

| D2EHPA | 95 | 80 | 10:1 |

| PC-88A | 70 | 95 | 3:1 |

| Synergistic Mix* | 98 | 99 | 50:1 |

*D2EHPA + PC-88A combination .

Research Findings and Industrial Relevance

- Zinc Salt vs. D2EHPA/PC-88A: While D2EHPA and PC-88A excel in liquid-liquid extraction, the zinc salt’s non-aqueous solubility makes it preferable for coating and lubrication, where water resistance is critical .

- Environmental Impact : Phosphorodithioic zinc salts outperform phosphate-based analogs in extreme-pressure applications but face stricter regulatory controls due to sulfur emissions .

- Synergistic Effects : Combining D2EHPA and PC-88A improves REE separation efficiency by 20%, highlighting the importance of structural tailoring for specific metal ions .

Q & A

Basic Research Questions

Q. What established synthesis methods are used to prepare phosphoric acid, 2-ethylhexyl ester, zinc salt?

- Methodology :

- Esterification : React 2-ethylhexanol with phosphorus oxychloride (POCl₃) to form the monoester, followed by neutralization with zinc salts (e.g., zinc oxide or zinc hydroxide) .

- Alternative Route : Use phenol and 2-ethylhexanol in a stepwise dehydrochlorination reaction with POCl₃ to produce the ester intermediate, then combine with zinc ions under controlled pH (5–7) to precipitate the zinc salt .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Techniques :

- FTIR : Confirm P=O stretching (~1250 cm⁻¹) and P–O–C linkages (~1050 cm⁻¹) .

- NMR (¹H/³¹P) : Identify alkyl chain environments (δ 0.5–1.5 ppm for –CH₂– groups) and phosphorus coordination (³¹P chemical shifts ~0 to -5 ppm for phosphate esters) .

- Elemental Analysis : Verify Zn content (theoretical ~12–15% for stoichiometric salts) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset typically >200°C) .

Advanced Research Questions

Q. How does the compound’s structure influence its efficacy as a surfactant or metal extractant?

- Mechanistic Insights :

- The branched 2-ethylhexyl chain enhances lipophilicity, enabling micelle formation in nonpolar solvents, while the zinc-phosphate group facilitates ionic interactions with metal ions (e.g., Zn²⁺ coordination) .

- Metal Extraction : In solvent extraction systems (e.g., chloroform diluents), the compound selectively binds Zn²⁺ via chelation, with efficiency dependent on pH (optimal ~4–5) and molar O/A (organic/aqueous) ratios (~1:1 to 2:1) .

- Data Table :

| Parameter | Optimal Range | Impact on Extraction Efficiency |

|---|---|---|

| pH | 4.0–5.0 | Maximizes Zn²⁺ complexation |

| O/A Ratio | 1:1–2:1 | Enhances phase separation |

| Extractant Concentration | 0.1–0.5 M | Balances solubility and kinetics |

Q. What factors explain contradictions in reported stability data under varying temperatures and pH?

- Key Findings :

- Thermal Stability : Some studies report decomposition >200°C , while others note degradation at lower temperatures (~150°C) in oxidative environments, likely due to ester hydrolysis or Zn²⁺ dissociation .

- pH Sensitivity : Stability in alkaline media (pH >8) is debated; one source notes resistance to hydrolysis , whereas another observes gradual ester cleavage due to OH⁻ nucleophilic attack .

Regulatory and Environmental Considerations

Q. What environmental and occupational exposure limits apply to this compound?

- Exposure Limits :

- Short-term ESL (Environmental Screening Level) : 50 µg/m³ for airborne particulates .

- REACH Compliance : Registered under CAS 84593-27-1 with tonnage thresholds requiring detailed toxicological assessments .

- Handling Protocols : Use closed systems to minimize aerosol formation; employ PPE (gloves, goggles) due to mild dermal irritation risks .

Application-Driven Research

Q. How does the compound perform as a corrosion inhibitor in water-based systems?

- Mechanism : Forms a protective zinc-phosphate film on metal surfaces, reducing oxidation. Synergistic effects are observed with amines (e.g., triethanolamine), enhancing adsorption .

- Performance Metrics :

- Reduces corrosion rates by 60–80% in steel alloys at 0.1–0.3% w/w concentrations .

- Effective in hard water (up to 500 ppm Ca²⁺) due to electrolyte resistance .

Data Gaps and Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.